
Mugineic acid
Overview
Description
Mugineic acid (MA) is a phytosiderophore synthesized by graminaceous plants (e.g., barley, rye, and wheat) under iron (Fe)-deficient conditions. It facilitates Fe acquisition by chelating Fe(III) in the rhizosphere, forming Fe(III)-MA complexes that are absorbed via Yellow Stripe 1 (YS1) transporters . Biosynthesis begins with S-adenosyl-L-methionine (SAM), which is converted to nicotianamine (NA) by nicotianamine synthase (NAS). NA is subsequently modified by nicotianamine aminotransferase (NAAT) and reductase enzymes to produce 2’-deoxythis compound (DMA). Hydroxylation of DMA by 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs), specifically IDS3, yields MA . MA secretion is mediated by transporters of this compound (TOMs), highlighting its critical role in Fe homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of mugineic acid involves a series of steps starting from chiral pool starting materials such as L-malic acid and threonines. The synthesis includes diastereo- and enantioselective methods to prepare the middle building blocks. A significant highlight of this synthesis is the preparation of epimeric hydroxyazetidine amino acids, which are useful building blocks .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds like 2’-deoxythis compound involves practical synthesis and transport of its iron-chelated form across the plasma membrane by specific transporters .
Chemical Reactions Analysis
Types of Reactions: Mugineic acid undergoes various chemical reactions, including complexation with metal ions. It forms stable complexes with iron (III) ions, which are crucial for its function as a phytosiderophore .
Common Reagents and Conditions: The complexation reactions typically involve iron (III) ions and occur under conditions that facilitate the formation of stable 1:1 complexes. The coordination involves the azetidine nitrogen, secondary amine nitrogen, terminal carboxylate oxygens, hydroxyl oxygen, and intermediate carboxylate oxygen .
Major Products: The major products of these reactions are the iron (III)-mugineic acid complexes, which are essential for iron uptake and transport in plants .
Scientific Research Applications
Mugineic acid has several scientific research applications, particularly in the fields of agriculture and plant biology. It is used to enhance iron uptake in plants, especially in calcareous soils where iron availability is limited. The application of synthetic this compound analogs has shown promise in recovering iron deficiency in crops like rice . Additionally, this compound and its analogs are being explored as iron fertilizers to improve agricultural productivity .
Mechanism of Action
Mugineic acid functions by chelating iron (III) ions in the soil, forming a stable complex that plants can absorb. The coordination involves multiple ligand functional groups, including carboxyl, amine, and hydroxyl groups . The iron (III)-mugineic acid complex is then transported into plant cells via specific transporters, where the iron is released and utilized for various physiological processes .
Comparison with Similar Compounds
Deoxymugineic Acid (DMA)
- Structure : Lacks a hydroxyl group at the C-2 position compared to MA .
- Biosynthesis : Direct precursor to MA; synthesized via NAAT and reductase activity without IDS3-mediated hydroxylation .
- Function: Dominant phytosiderophore in rice (Oryza sativa), which lacks IDS3 and cannot produce MA .
- Metal Binding : Forms stable Fe(III)-DMA complexes but exhibits lower Fe(III) affinity than MA under alkaline conditions .
- Genetic Basis : Rice relies on DMA due to the absence of the IDS3 gene, whereas barley produces both DMA and MA .
3-Epi-Hydroxythis compound (HMA)
- Structure : Hydroxyl group at C-3 instead of C-2 (epimer of MA) .
- Biosynthesis : Derived from DMA via IDS2, a 2-ODD distinct from IDS3 .
- Function: Less efficient in Fe(III) solubilization compared to MA but shows higher specificity for aluminum (Al) binding.
Nicotianamine (NA)
- Structure: Non-proteinogenic amino acid without hydroxyl groups; precursor to DMA and MA .
- Function: Mediates intracellular metal transport (e.g., Fe, Zn) in all higher plants.
- Metal Binding : Forms weaker Fe(III) complexes compared to MA, as shown by tandem mass spectrometry .
Domoic Acid (DA)
- Structure : Structurally analogous to MA but produced by marine diatoms (Pseudo-nitzschia) .
- Function: Acts as a siderophore for Fe and copper (Cu) uptake in marine environments.
- Toxicity : Neurotoxic to vertebrates, unlike MA, limiting its agricultural applications .
Structural and Functional Data Table
Key Research Findings
Genetic Engineering : Introducing barley IDS3 into rice enables MA production, increasing Fe uptake by 1.4-fold in calcareous soils .
Synthetic Analogs : Synthetic DMA exhibits comparable Fe(III)-chelation activity to natural MA, with applications in alkaline soil fertilization .
Metal Specificity : MA’s C-2 hydroxyl group enhances Fe(III) binding efficiency over DMA, particularly in alkaline conditions (pH > 7.0) .
Ecological Role : DA’s similarity to MA suggests convergent evolution in Fe acquisition strategies across terrestrial and marine organisms .
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway of Mugineic acid (MA) in graminaceous plants, and what are the key enzymatic steps?
Methodological Answer: MA biosynthesis begins with L-methionine, which undergoes a series of enzymatic reactions including hydroxylation, aminotransferase activity, and cyclization. Key enzymes include nicotianamine synthase (NAS) and nicotianamine aminotransferase (NAAT). Researchers often use isotope-labeled precursors and mutant lines (e.g., nas or naat knockouts) to validate pathway steps. Quantitative RT-PCR or CRISPR-Cas9 gene editing can confirm enzyme roles .
Q. How is this compound secretion quantified in plant root exudates under iron-deficient conditions?
Methodological Answer: Hydroponic systems with controlled iron deprivation are standard. Secreted MAs are collected from rhizosphere solutions, purified via cation-exchange chromatography, and quantified using HPLC coupled with UV/Vis or MS detection. Calibration curves with synthetic MA standards ensure accuracy. Challenges include avoiding oxidation during sample collection .
Q. What experimental models are used to study MA-mediated iron uptake in Strategy II plants?
Methodological Answer: Common models include maize (Zea mays) and barley (Hordeum vulgare). Researchers employ split-root systems to localize MA secretion, isotopic labeling (⁵⁹Fe), and transporter-deficient mutants (e.g., ZmYS1 knockouts) to dissect uptake mechanisms. Comparative studies with Strategy I plants (e.g., Arabidopsis) highlight evolutionary adaptations .
Advanced Research Questions
Q. How do researchers resolve contradictions in MA secretion levels reported across studies under similar iron stress?
Methodological Answer: Discrepancies often arise from differences in plant growth stages, rhizosphere pH, or microbial degradation of MA. Standardizing protocols (e.g., growth medium composition, light cycles) and including internal controls (e.g., synthetic MA spikes) improves reproducibility. Meta-analyses of published data can identify confounding variables .
Q. What genetic and epigenetic factors regulate MA biosynthesis under concurrent nutrient stresses (e.g., Zn deficiency)?
Methodological Answer: Transcriptomic (RNA-seq) and chromatin accessibility (ATAC-seq) studies identify stress-responsive promoters like ZmNAS3. Co-expression networks (e.g., WGCNA) link MA genes to Zn-responsive transcription factors. Dual-stress experiments require factorial designs to isolate gene-nutrient interactions .
Q. How can spatial-temporal resolution of MA secretion be improved in soil-based versus hydroponic systems?
Methodological Answer: Soil systems use rhizoboxes with sampling ports for localized exudate collection. Time-resolved imaging (e.g., fluorescent MA probes) and micro-sampling techniques (e.g., capillary electrophoresis) capture dynamic secretion. Hydroponic studies lack microbial interactions, necessitating soil-based validation for ecological relevance .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing MA secretion data with high variability?
Q. How do researchers validate the specificity of MA transporters (e.g., ZmTOM2) in planta?
Methodological Answer: Heterologous expression in Xenopus oocytes or yeast (Saccharomyces cerevisiae) confirms transporter activity. Competitive uptake assays with MA analogs (e.g., deoxythis compound) and CRISPR-edited lines (e.g., ZmTOM2 mutants) establish substrate specificity. Confocal microscopy with GFP-tagged transporters visualizes subcellular localization .
Q. Experimental Design Challenges
Q. What are the limitations of using synthetic MA in hydroponic studies to mimic natural rhizosphere conditions?
Methodological Answer: Synthetic MA lacks microbial metabolites that enhance Fe(III)-MA complex stability. Co-inoculation with rhizobacteria (e.g., Pseudomonas) or adding humic acids improves ecological validity. Comparative studies with root exudates from wild-type plants are critical .
Q. How do researchers address the photodegradation of MA during long-term secretion assays?
Methodological Answer: Amber glassware or light-blocking films reduce UV exposure. Short sampling intervals (e.g., hourly) and stabilizing agents (e.g., ascorbic acid) preserve MA integrity. Mass spectrometry fragmentation patterns distinguish degradation products from intact MA .
Properties
IUPAC Name |
1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGEVKCJPPZIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988904 | |
Record name | Mugineic_acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69199-37-7, 74281-81-5 | |
Record name | Mugineic_acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isomugineic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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